molecular formula C8H17ClN2O B2847128 1-Methyl-3-(methylamino)azepan-2-one hydrochloride CAS No. 2059940-37-1

1-Methyl-3-(methylamino)azepan-2-one hydrochloride

Cat. No.: B2847128
CAS No.: 2059940-37-1
M. Wt: 192.69
InChI Key: BAZHPNGBRDBFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(methylamino)azepan-2-one hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with azepane, which is then subjected to methylation and subsequent amination.

    Methylation: Azepane is reacted with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

    Amination: The methylated azepane is then treated with methylamine to introduce the methylamino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(methylamino)azepan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(methylamino)azepan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-3-(methylamino)azepan-2-one hydrochloride can be compared with other similar compounds, such as:

    Azepane Derivatives: Compounds like 1-Methylazepane and 3-Methylaminoazepane share structural similarities but differ in their functional groups and properties.

    Piperidine Derivatives: Piperidine-based compounds have a six-membered ring structure and exhibit different chemical and biological properties compared to azepane derivatives.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

1-methyl-3-(methylamino)azepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-9-7-5-3-4-6-10(2)8(7)11;/h7,9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHPNGBRDBFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCN(C1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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